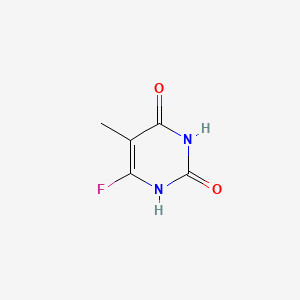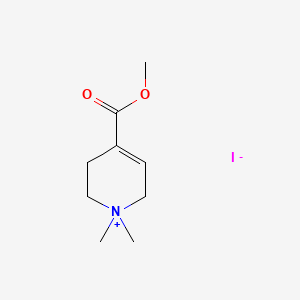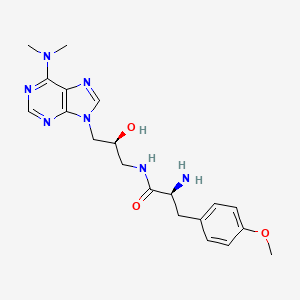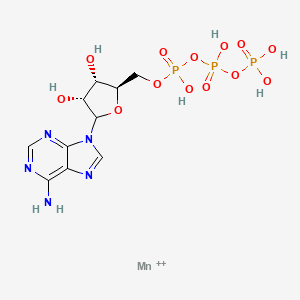
Manganese adenosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.
Applications De Recherche Scientifique
Interaction with Chromaffin Granules
Manganese adenosine triphosphate (Mn-ATP) has been studied in the context of adrenal chromaffin granules. In a study by Daniels, Williams, and Wright (1978), Mn cations were used as a probe to examine the interactions between ATP, metal ions, adrenaline, and chromogranin proteins in bovine adrenal chromaffin granules. This research highlighted Mn's role as an effective perturbing probe of structure in these granules (Daniels, Williams, & Wright, 1978).
Role in Photosynthetic Phosphorylation
Mn-ATP's interaction with magnesium and its effects in photosynthetic phosphorylation were explored in a study by Mudd (1959). This research found a critical ratio of magnesium and adenosine phosphates, including Mn-ATP, in enzymatically catalyzed reactions, underscoring the compound's significance in bioenergetic processes (Mudd, 1959).
Mitochondrial Function in Manganese Deficiency
Hurley, Theriault, and Dreosti (1970) investigated the effects of manganese deficiency on liver mitochondria, focusing on oxidative phosphorylation and the role of ATP. They found that while adenosine triphosphate formation to oxygen consumption ratios were normal in manganese-deficient mice, there were reductions in oxygen uptake and mitochondrial structural abnormalities (Hurley, Theriault, & Dreosti, 1970).
MnDPDP and Manganese Chloride on Cardiac Energy Metabolism
The effects of manganese dipyridoxyl diphosphate (MnDPDP) and manganese chloride (MnCl2) on cardiac energy metabolism and manganese accumulation were investigated by Brurok et al. (1997). They found that both compounds influenced cardiac metabolism and led to tissue accumulation of manganese, though with differing potencies (Brurok et al., 1997).
ATP Conformation on Pyruvate Kinase
Sloan and Mildvan (1976) conducted a study on the conformation of ATP in the manganese complex of pyruvate kinase from rabbit muscle. Their research provided insights into the interaction between ATP and manganese in enzymatic processes (Sloan & Mildvan, 1976).
Manganese Poisoning and Biochemical Observations
Chandra, Seth, and Mankeshwar (1974) studied the clinical and biochemical aspects of manganese poisoning, focusing on serum adenosine deaminase levels and their relationship with manganese exposure. This study highlighted the biochemical effects of manganese on ATP-related enzymes (Chandra, Seth, & Mankeshwar, 1974).
Creatine Kinase Activity and Mn-ATP
O'Sullivan and Cohn (1966) explored the manganese-enzyme-substrate complexes of creatine kinase with ATP, revealing the enzyme's interaction with Mn-ATP and its implications for muscle metabolism (O'Sullivan & Cohn, 1966).
Mn-ATP in DNA Replication Fidelity
Beckman, Mildvan, and Loeb (1985) investigated the effects of manganese on DNA replication fidelity, particularly focusing on Mn-ATP interactions with Escherichia coli DNA polymerase I. Their findings contribute to understanding the role of Mn-ATP in genetic processes (Beckman, Mildvan, & Loeb, 1985).
Propriétés
Numéro CAS |
56842-80-9 |
|---|---|
Nom du produit |
Manganese adenosine triphosphate |
Formule moléculaire |
C10H16MnN5O13P3+2 |
Poids moléculaire |
562.12 g/mol |
Nom IUPAC |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C10H16N5O13P3.Mn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/t4-,6-,7-,10?;/m1./s1 |
Clé InChI |
VQCJUDCUQJNKCF-JJJJRQIZSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Synonymes |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



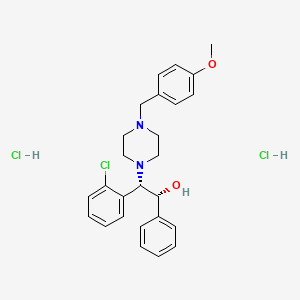
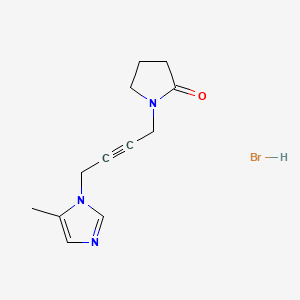
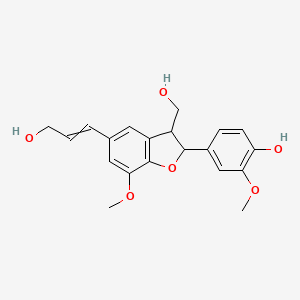
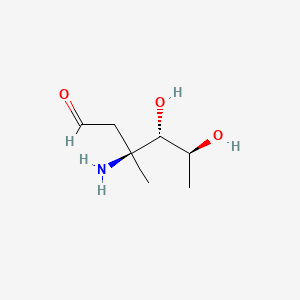
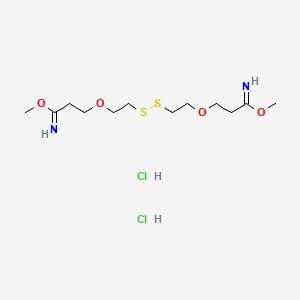
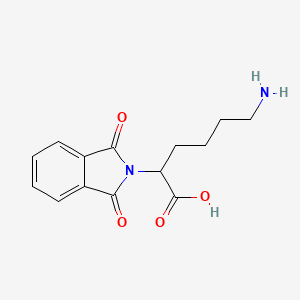
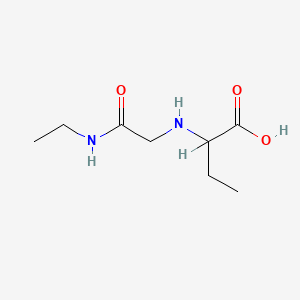
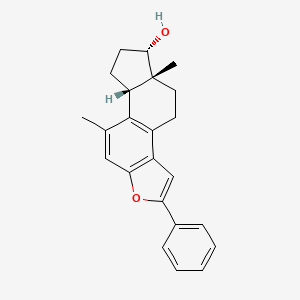
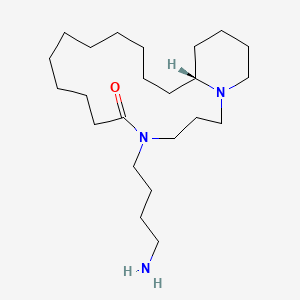
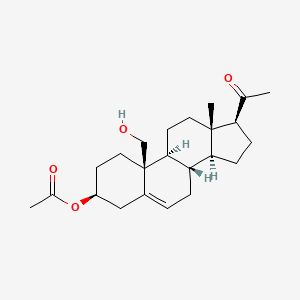
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)
